molecular formula C20H14N2O4S B2817961 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 745027-88-7

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2817961
CAS No.: 745027-88-7
M. Wt: 378.4
InChI Key: WUOCCCDJNUTMDI-UHFFFAOYSA-N
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Description

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with a unique structure that combines a naphthalene ring, a pyrrolidine ring, and a pyridine ring

Scientific Research Applications

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties, and its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common method is the condensation of naphthalene-1-ylamine with pyrrolidine-2,5-dione to form the intermediate compound, which is then reacted with pyridine-3-thiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 150°C and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperatures between -10°C and 25°C.

    Substitution: Halogenated reagents, strong bases; temperatures between 25°C and 100°C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-ylamine: A precursor in the synthesis of the compound, known for its aromatic properties.

    Pyrrolidine-2,5-dione: Another precursor, commonly used in the synthesis of various organic compounds.

    Pyridine-3-thiol: A sulfur-containing heterocycle, used in the synthesis of thiol-based compounds.

Uniqueness

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of three distinct ring systems and the presence of both sulfur and nitrogen atoms

Properties

IUPAC Name

2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c23-17-11-16(27-18-14(20(25)26)8-4-10-21-18)19(24)22(17)15-9-3-6-12-5-1-2-7-13(12)15/h1-10,16H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCCCDJNUTMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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